molecular formula C11H14O3S B8436332 3-[(2-Methyl-4-methoxyphenyl)thio]propanoic acid

3-[(2-Methyl-4-methoxyphenyl)thio]propanoic acid

Cat. No. B8436332
M. Wt: 226.29 g/mol
InChI Key: IIADCVNMDHQSBF-UHFFFAOYSA-N
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Patent
US04666916

Procedure details

A mixture of 16.1 g 4-methoxy-2-methylbenzenethiol, 20 g 3-chloropropionic acid and 31.5 g CsF in 200 ml CH3CN is refluxed 40 hours. The cooled reaction mixture is poured into 200 ml 1N NaOH, and washed with 500 ml ether. The aqueous phase is acidified with 12N HCl and extracted with three 100 ml portions of CH2Cl2. The combined extracts are washed to 100 ml brine, dried over Na2SO4, filtered and evaporated to dryness in vacuo to afford 3-[(2-methyl-4-methoxyphenyl)thio]propanoic acid.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[C:5]([CH3:10])[CH:4]=1.Cl[CH2:12][CH2:13][C:14]([OH:16])=[O:15].[F-].[Cs+].[OH-].[Na+]>CC#N>[CH3:10][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[S:9][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)S)C
Name
Quantity
20 g
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
31.5 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with 500 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three 100 ml portions of CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed to 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)OC)SCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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